2-(benzenesulfonyl)-N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide
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Overview
Description
2-(benzenesulfonyl)-N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide is a complex organic compound that features both benzenesulfonyl and benzimidazole moieties
Scientific Research Applications
2-(benzenesulfonyl)-N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole derivative, which is then coupled with a benzenesulfonyl chloride derivative under basic conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and bases such as triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenesulfonyl group would yield sulfone derivatives, while reduction of nitro groups would yield amines.
Mechanism of Action
The mechanism by which 2-(benzenesulfonyl)-N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzimidazole moiety. This interaction can modulate various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzenesulfonyl)-3-ethoxy-1-phenyl-propenone
- 1H-1,3-benzodiazol-2-yl(phenyl)methanamine
- 2-[(1-phenyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid
Uniqueness
2-(benzenesulfonyl)-N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide is unique due to its combination of benzenesulfonyl and benzimidazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c25-20(14-28(26,27)17-9-2-1-3-10-17)22-16-8-6-7-15(13-16)21-23-18-11-4-5-12-19(18)24-21/h1-13H,14H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNBFANEZWBMIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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